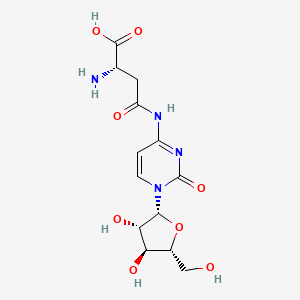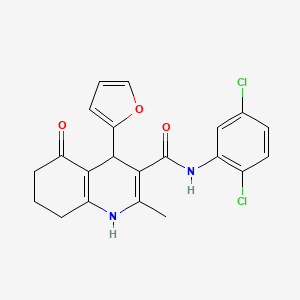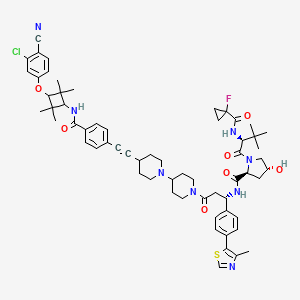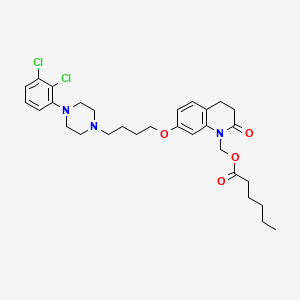
Aspacytarabine
Vue d'ensemble
Description
Méthodes De Préparation
L'aspacytarabine est synthétisée par liaison covalente de la cytarabine à l'asparagine. La synthèse implique la libération progressive de la cytarabine dans le plasma et à l'intérieur des cellules, réduisant ainsi la toxicité systémique . La méthode de production industrielle implique l'administration d'this compound en cures de 6 jours à 4,5 g/m²/jour par perfusion intraveineuse quotidienne d'une heure .
Analyse Des Réactions Chimiques
L'aspacytarabine subit une hydrolyse pour libérer la cytarabine, qui exerce ensuite ses effets thérapeutiques. La réaction principale implique le clivage de la liaison asparagine-cytarabine, favorisé par l'activité enzymatique dans le plasma et les cellules . Le principal produit formé à partir de cette réaction est la cytarabine, qui est ensuite métabolisée en sa forme active .
Applications de la recherche scientifique
L'this compound a montré des résultats prometteurs lors d'essais cliniques en tant que traitement de première ligne pour les patients atteints de LAM inaptes à la chimiothérapie standard . Elle a démontré son efficacité pour obtenir une rémission complète avec des toxicités réduites, ce qui en fait une alternative potentielle pour les patients âgés et ceux présentant des comorbidités . De plus, la pharmacocinétique et le métabolisme uniques de l'this compound en font un composé précieux pour la recherche future dans les troubles hématologiques .
Mécanisme d'action
L'this compound est un promédicament inactif qui est progressivement converti en cytarabine dans le plasma et les cellules . La cytarabine est un antimetabolite qui inhibe la synthèse de l'ADN en s'incorporant dans l'ADN et en inhibant l'ADN polymérase . Cela conduit à la perturbation de la réplication de l'ADN et de la division cellulaire, entraînant finalement la mort cellulaire . La libération progressive de la cytarabine à partir de l'this compound réduit l'exposition maximale à la toxicité, permettant d'administrer des doses plus élevées avec moins d'effets secondaires .
Applications De Recherche Scientifique
Aspacytarabine has shown promising results in clinical trials as a first-line therapy for AML patients unfit for standard chemotherapy . It has demonstrated efficacy in achieving complete remission with reduced toxicities, making it a potential alternative for older patients and those with comorbidities . Additionally, this compound’s unique pharmacokinetics and metabolism make it a valuable compound for further research in hematologic disorders .
Mécanisme D'action
Aspacytarabine is an inactive prodrug that is gradually converted to cytarabine in the plasma and cells . Cytarabine is an antimetabolite that inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase . This leads to the disruption of DNA replication and cell division, ultimately causing cell death . The gradual release of cytarabine from this compound reduces peak toxic exposure, allowing for higher doses to be administered with fewer side effects .
Comparaison Avec Des Composés Similaires
L'aspacytarabine est unique en sa capacité à délivrer des doses élevées de cytarabine avec des toxicités réduites, ce qui la rend adaptée aux patients inaptes à la chimiothérapie standard . Des composés similaires incluent d'autres promédicaments de la cytarabine, tels que l'ocfosfate de cytarabine et la liposome de cytarabine . La pharmacocinétique unique de l'this compound et son profil de toxicité réduit la distinguent de ces alternatives .
Propriétés
Numéro CAS |
2098942-53-9 |
|---|---|
Formule moléculaire |
C13H18N4O8 |
Poids moléculaire |
358.30 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
Clé InChI |
PVPJTBAEAQVTPN-HRAQMCAYSA-N |
SMILES |
N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
SMILES isomérique |
C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aspacytarabine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)



![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)




![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)


